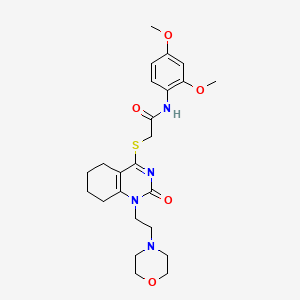

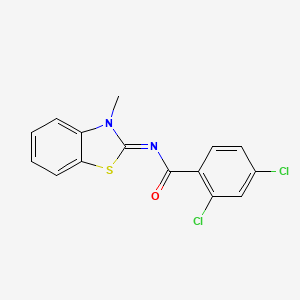

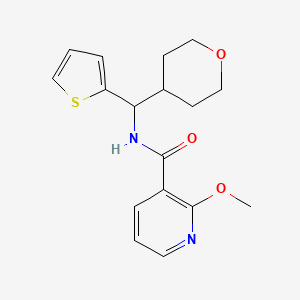

![molecular formula C16H10O5 B2580417 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one CAS No. 65543-72-8](/img/structure/B2580417.png)

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of this compound involves a Claisen–Smichdt-type condensation reaction . This synthetic route could be exploited for the generation of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .Molecular Structure Analysis

The molecular structure of the product was characterized and identified through 1H,13C, and APT NMR experiments . The results showed the unexpected formation of the phthalide moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The Claisen–Schmidt reaction is a key step in the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C10H8O4, a CAS Number of 4743-58-2, and a molecular weight of 192.173 .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing synthetic methodologies for benzofuran derivatives due to their importance in medicinal chemistry and material science. For instance, novel methods for constructing benzofuran scaffolds with quaternary centers via Rh/Co relay catalyzed C-H functionalization/annulation have been developed, highlighting the versatility of benzofurans in organic synthesis (Yuan et al., 2019). Similarly, strategies for the synthesis of libraries based on benzofuran scaffolds underscore their relevance in the development of biologically active compounds (Qin et al., 2017).

Catalysis and Reaction Mechanisms

Advancements in catalysis have enabled the efficient synthesis of complex benzofuran structures. The palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes, for example, offers a direct route to 3-alkenylbenzofurans, demonstrating the catalytic versatility in constructing heterocyclic compounds (Martínez et al., 2009).

Biological Activities and Potential Therapeutic Applications

Benzofuran derivatives are explored for their biological activities, including their potential as antimicrobial agents and inhibitors for various biological targets. Studies on benzofurano-isatins, for example, aim to discover new antimicrobial agents by synthesizing novel benzofuran-carbohydrazides with significant activity against bacterial and fungal strains (Ugale et al., 2017). Additionally, nitro-substituted 2-phenylbenzofurans derivatives are investigated as potential human monoamine oxidase inhibitors, indicating the relevance of benzofuran compounds in neurodegenerative disease research (Delogu, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOWYDKNFDNQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

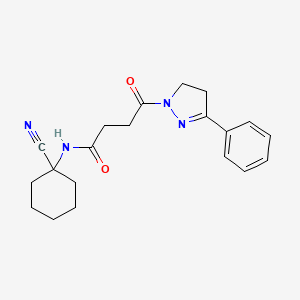

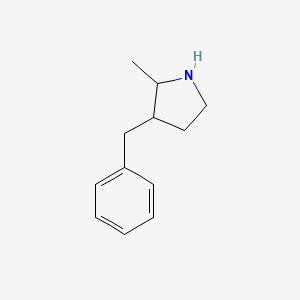

![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)

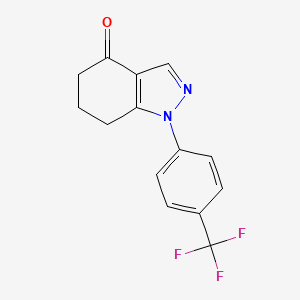

![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)

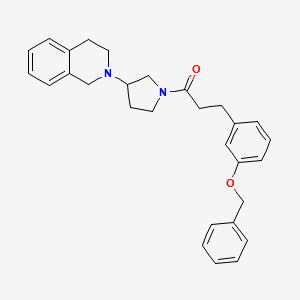

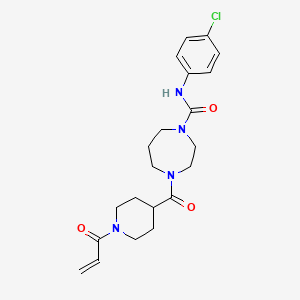

![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)

![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)